4-(Heptylcarbamoyl)phenyl acetate
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Overview
Description
4-(Heptylcarbamoyl)phenyl acetate: is an organic compound characterized by the presence of a heptylcarbamoyl group attached to a phenyl ring, which is further esterified with an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Heptylcarbamoyl)phenyl acetate typically involves the following steps:
Formation of Heptylcarbamoyl Chloride: Heptylamine is reacted with phosgene to form heptylcarbamoyl chloride.
Acylation Reaction: The heptylcarbamoyl chloride is then reacted with 4-hydroxyphenyl acetate in the presence of a base such as pyridine to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenyl ring in 4-(Heptylcarbamoyl)phenyl acetate can undergo oxidation reactions, typically forming quinones.
Reduction: The carbonyl group in the heptylcarbamoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted by nucleophiles such as amines or alcohols under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in an aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance selectivity and yield.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-(Heptylcarbamoyl)phenyl acetate exerts its effects depends on its interaction with molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. The heptylcarbamoyl group can enhance lipophilicity, facilitating membrane permeability and interaction with intracellular targets.
Comparison with Similar Compounds
- 4-(Phenylcarbamoyl)phenyl acetate
- 4-(Butylcarbamoyl)phenyl acetate
- 4-(Octylcarbamoyl)phenyl acetate
Comparison:
- 4-(Heptylcarbamoyl)phenyl acetate has a longer alkyl chain compared to 4-(Butylcarbamoyl)phenyl acetate, which can influence its solubility and interaction with biological membranes.
- Compared to 4-(Octylcarbamoyl)phenyl acetate, it has a slightly shorter alkyl chain, potentially affecting its hydrophobic interactions and overall bioavailability.
- The presence of the heptyl group makes it unique in terms of its balance between hydrophilicity and hydrophobicity, which can be crucial for its function in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
[4-(heptylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C16H23NO3/c1-3-4-5-6-7-12-17-16(19)14-8-10-15(11-9-14)20-13(2)18/h8-11H,3-7,12H2,1-2H3,(H,17,19) |
InChI Key |
WVCWJLNMIWGJKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC=C(C=C1)OC(=O)C |
Origin of Product |
United States |
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